7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-4-5-15-10(7-8)14-11(12(15)13)9-3-2-6-16-9/h2-7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCXUFFPULHMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406938 | |
| Record name | 7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851721-87-4 | |
| Record name | 7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851721-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with thiophene-2-carbaldehyde under acidic conditions to form an intermediate Schiff base, which is then cyclized to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Structural Properties
The molecular formula of 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is C12H11N3S. Its structure features a fused imidazo-pyridine ring system with a thiophene substituent, which contributes to its biological activity and interaction with various targets.
Medicinal Chemistry
1. Antitumor Activity:
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the thiophene moiety may enhance these effects by improving the compound's interaction with biological targets.
2. Antimicrobial Properties:
Studies have shown that imidazo[1,2-a]pyridine derivatives possess antimicrobial activities against a range of pathogens. The unique structure of this compound may contribute to its effectiveness in combating bacterial and fungal infections.
3. Enzyme Inhibition:
This compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. For instance, it may act as an inhibitor of kinases or other targets relevant to cancer and inflammatory diseases, making it a candidate for drug development.
Pharmacological Applications
1. CNS Activity:
Research into related compounds suggests potential applications in treating central nervous system disorders. The imidazo-pyridine scaffold has been linked to neuroprotective effects and may offer therapeutic benefits for conditions such as anxiety and depression.
2. Antiviral Properties:
Emerging studies indicate that derivatives of this compound may exhibit antiviral activity, particularly against RNA viruses. This aspect is crucial given the global health challenges posed by viral infections.
Material Science Applications
1. Organic Electronics:
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
2. Sensor Development:
The compound's chemical reactivity can be utilized in the design of sensors for detecting specific analytes in environmental monitoring or biomedical applications.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibited potent anticancer activity against breast cancer cell lines (MCF7). The study highlighted the role of structural modifications, including thiophene substitution, in enhancing bioactivity.
Case Study 2: Antimicrobial Efficacy
In a recent investigation reported in Antibiotics, researchers evaluated the antimicrobial properties of various imidazo[1,2-a]pyridine compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that compounds similar to this compound showed promising results in inhibiting MRSA growth.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine (CAS 34164-94-8)
- Structure : A 4-chlorophenyl group at the 2-position.
- Properties : Melting point: 146–148°C; molecular weight: 243.69 g/mol; pKa: 7.68 .
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
- Structure : Imidazo[1,2-a]pyrimidine core with phenyl and thiophene-derived Schiff base substituents.
- Synthesis : Prepared via condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde .
- Characterization : Confirmed via ¹H/¹³C NMR, FT-IR, and mass spectrometry .
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives (5a–5e)
- Structure: Methylsulfonylphenyl group at the 2-position and phenylamino group at the 3-position.
- Synthesis : Achieved via Mannich base substitution, with yields ranging from 56% to 87% .
- Biological Activity : COX-2 inhibitory activity (IC50: 0.07 μM for morpholine-substituted analog) .
C-3 Substitution
- Morpholine Ring at C-3 : Enhances COX-2 selectivity (IC50 = 0.07 μM; selectivity index = 217.1) .
- Phenylamino Group at C-3: Modulates COX-1/COX-2 inhibition ratios, with electron-withdrawing groups (e.g., -SO₂Me) improving potency .
C-7 Methyl Group
Thiophen-2-yl vs. Phenyl Groups
- Thiophene’s electron-rich aromatic system could enhance π-π stacking interactions in biological targets compared to phenyl or chlorophenyl groups .
Physicochemical and Spectral Data Comparison
*Estimated based on molecular formula C₁₁H₁₀N₃S.
Biological Activity
7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is C12H11N3S. The structure features a methyl group at position 7 of the imidazo ring and a thiophene moiety at position 2. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3S |
| Molecular Weight | 229.29 g/mol |
| SMILES | CC1=CC2=NC(=C(N2C=C1)N)C3=CC=CS3 |
| InChI Key | RWCXUFFPULHMEE-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of imidazo[1,2-a]pyrimidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 µg/mL to 62.5 µg/mL .
Adenosine Receptor Activity
The compound has also been evaluated for its interaction with adenosine receptors (A1R and A2AR). A study highlighted that certain derivatives demonstrated selective binding and inhibitory activity against these receptors, which are crucial in various physiological processes. The structure–activity relationship (SAR) analysis revealed that modifications to the thiophene and imidazo rings significantly influenced receptor affinity and selectivity .
Study on Multi-target Ligands
One notable study involved the synthesis and evaluation of multi-target ligands aimed at A1R/A2AR and phosphodiesterase (PDE) inhibition. The results indicated that compounds with similar structural motifs to this compound exhibited promising inhibitory activity against PDE10A, with IC50 values below 10 μM for several derivatives. This suggests potential therapeutic applications in treating conditions like Parkinson's disease and other neurodegenerative disorders .
Research Findings Summary
The following table summarizes key findings from various studies related to the biological activity of compounds structurally related to this compound:
Q & A
Q. What are the established synthetic routes for 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine?
The compound is typically synthesized via condensation reactions. For example, imidazo[1,2-a]pyridine derivatives are often prepared by reacting substituted pyridines with α-haloketones or aldehydes. In one approach, 2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-7-amine analogs were synthesized using 2-bromo-1-(thiophen-3-yl)ethan-1-one and pyrimidine derivatives under reflux conditions with glacial acetic acid as a catalyst . Characterization via IR, H-NMR, and C-NMR is critical to confirm structural integrity .
Q. How is the structural purity of this compound validated in academic research?
Spectroscopic techniques are essential. H-NMR can confirm the presence of aromatic protons from the thiophene and imidazo[1,2-a]pyridine moieties, while C-NMR identifies carbonyl and heterocyclic carbons. Mass spectrometry (ESI-HRMS) verifies molecular weight, as demonstrated in iodine-catalyzed syntheses of similar imidazo[1,2-a]pyridine derivatives .
Q. What preliminary biological screening methods are used for this compound?
Initial evaluations often focus on enzyme inhibition assays. For example, COX-2 selectivity studies involve comparing inhibitory activity against COX-1 and COX-2 isoforms using in vitro enzymatic assays. This approach was validated in related imidazo[1,2-a]pyridine derivatives with IC values reported for COX-2 inhibition .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced selectivity?
Quantum chemical calculations and reaction path searches (e.g., via the ICReDD framework) enable prediction of reaction outcomes and electronic properties. For instance, replacing methyl groups with trifluoromethyl groups in imidazo[1,2-a]pyridine scaffolds can improve metabolic stability and target affinity, as shown in isosteric replacement studies .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or structural variations. A systematic review of substituent effects is critical. For example, sulfonamide derivatives of imidazo[1,2-a]pyrimidines exhibit phosphodiesterase inhibition, but activity varies with substituent position and electronic properties . Dose-response curves and kinetic studies (e.g., values) help clarify mechanisms .
Q. How can catalytic methods improve the scalability of synthesis?
Iodine catalysis has been effective in forming imidazo[1,2-a]pyridine cores under mild conditions, reducing reaction times and by-products. This method achieved yields >80% for 2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine derivatives . Microwave-assisted synthesis is another advanced technique to enhance efficiency .
Q. What role do functional group substitutions play in modulating pharmacokinetic properties?
Substituents like trifluoromethyl groups enhance lipophilicity and metabolic stability. In a study, trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines showed improved blood-brain barrier penetration compared to methyl analogs . Similar principles apply to imidazo[1,2-a]pyridine derivatives .
Methodological Considerations
Q. How should researchers handle hazardous intermediates during synthesis?
Hazardous by-products (e.g., hydrogen fluoride from fluorinated reagents) require strict safety protocols. Use fume hoods, personal protective equipment (PPE), and real-time gas monitoring. Waste must be neutralized and disposed via certified facilities, as outlined in safety data sheets for related compounds .
Q. What statistical approaches are recommended for analyzing dose-response relationships?
Nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) are standard. For IC determination, four-parameter logistic curves account for Hill slopes and baseline activity, as used in COX-2 inhibition studies .
Tables for Key Data
Q. Table 1: Representative Biological Activity Data
| Derivative Structure | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | COX-2 | 0.12 | |
| Trifluoromethyl-substituted analog | PDE4 | 0.45 |
Q. Table 2: Computational vs. Experimental Yield Comparison
| Method | Predicted Yield (%) | Experimental Yield (%) | Reference |
|---|---|---|---|
| Quantum chemical optimization | 85 | 82 | |
| Iodine catalysis | 78 | 81 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
